Dextrose-13C6

概述

描述

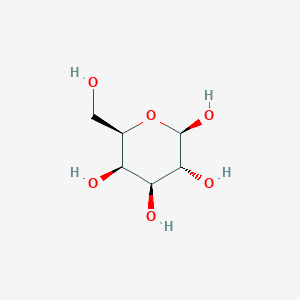

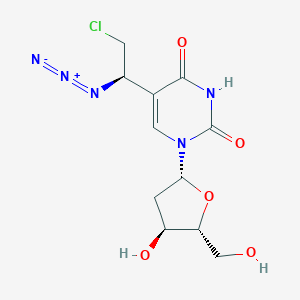

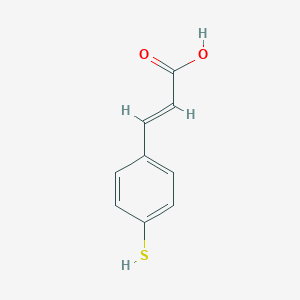

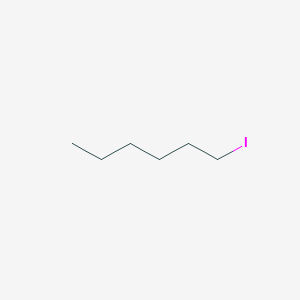

Dextrose-13C6, also known as D-Glucose-13C6, is a form of glucose where all six carbon atoms are replaced with carbon-13 isotopes . It has a molecular formula of C6H12O6 and a molecular weight of 186.11 g/mol . It is used as a tracer in various scientific research studies .

Synthesis Analysis

This compound can be used as a tracer in metabolic studies. For instance, it has been used in a study assessing glucose kinetics in vivo . The tracer, D-[13C6]glucose, is a low-cost alternative with the significant advantage that the sixth isotope of natural glucose has virtually zero natural abundance, which facilitates isotopomer analysis with <1% labeled glucose in the infusate .Molecular Structure Analysis

The molecular structure of this compound includes six carbon atoms, twelve hydrogen atoms, and six oxygen atoms . The IUPAC name is (2S,3R,4S,5S,6R)-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, the compound is used in metabolic flux analysis to study the rates of metabolite interconversion in biochemical pathways .Physical And Chemical Properties Analysis

This compound has a molecular weight of 186.11 g/mol . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 6 . Its exact mass and monoisotopic mass are 186.08351711 g/mol . The topological polar surface area is 110 Ų .科学研究应用

生物分子核磁共振 (NMR)

Dextrose-13C6广泛应用于核磁共振波谱研究生物分子结构和动力学 . 标记有13C的葡萄糖可以追踪代谢途径,并提供有关酶机制和蛋白质-配体相互作用的见解。

临床质谱 (MS)

在临床研究中,this compound用作质谱的内标。 它有助于量化生物样本中的代谢物,这对于了解疾病状态和治疗干预至关重要 .

代谢示踪剂研究

研究人员在代谢示踪剂研究中使用this compound来追踪细胞内葡萄糖的利用和代谢。 这种应用对于研究糖尿病和代谢紊乱等疾病至关重要 .

脂肪酸合成研究

This compound用于追踪脂肪酸的合成。 通过追踪13C标记物在脂肪酸中的掺入,科学家可以探索脂类代谢及其对健康和疾病的影响 .

最少培养基试剂

在微生物学中,this compound被添加到最少培养基中,作为唯一的碳源。 这有助于微生物生长,以进行各种研究,包括遗传和酶学研究 .

蛋白质组学

在蛋白质组学中,this compound用于代谢标记蛋白质。 这允许对蛋白质表达和翻译后修饰进行详细分析,这对理解细胞功能至关重要 .

环境科学

This compound在环境科学中被用作示踪剂,用于研究碳循环以及葡萄糖在生态系统中的命运。 它有助于了解农业实践对环境的影响 .

化学工程

在化学工程中,this compound用于合成复杂分子。 例如,它已被用于合成霉菌毒素的标记版本,用于分析标准,提高检测方法的准确性 .

作用机制

安全和危害

未来方向

While specific future directions for Dextrose-13C6 are not detailed in the search results, it is noted that future directions in closed-loop research are principally aimed at the advanced generations of closed-loop systems . This suggests potential future applications of this compound in such research.

生化分析

Biochemical Properties

Dextrose-13C6 plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the glycolytic routes for glucose breakdown that are intertwined with the CO2-fixing Calvin-Benson-Bassham (CBB) cycle .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It fuels the CBB cycle, enabling fast growth and high cell densities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is involved in the phosphoglucoisomerase (PGI) and the oxidative pentose phosphate pathway (OPP) shunts to fuel the CBB cycle .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound may change. This includes its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels. For example, it is used in the PGI and OPP pathways to fuel the CBB cycle .

属性

IUPAC Name |

(2S,3R,4S,5S,6R)-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-YPYOLYKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13C@@H]1[13C@H]([13C@@H]([13C@H]([13C@H](O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30484450 | |

| Record name | Dextrose-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30484450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74134-89-7 | |

| Record name | Dextrose-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30484450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B118525.png)